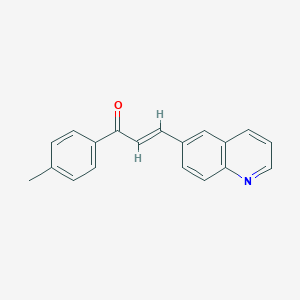

(E)-1-(4-methylphenyl)-3-quinolin-6-ylprop-2-en-1-one

Übersicht

Beschreibung

“(E)-1-(4-methylphenyl)-3-quinolin-6-ylprop-2-en-1-one” is a compound that contains a quinoline moiety and a 4-methylphenyl group. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Quinoline is mainly used as a building block to other specialty chemicals .

Molecular Structure Analysis

The molecular structure of this compound would consist of a quinoline backbone with a 4-methylphenyl group attached. The “E” in the name indicates the geometry around the double bond, with the highest priority groups on opposite sides of the double bond .

Chemical Reactions Analysis

Quinolines can participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The presence of the 4-methylphenyl group may influence the reactivity of the compound and direct certain reactions to occur at specific positions on the ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its quinoline structure and the attached 4-methylphenyl group. Quinoline is a colorless liquid at room temperature, and we might expect this compound to have similar properties .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Propenone derivatives have been investigated for their antioxidant activity. Studies have found that certain phenolic propenone derivatives can act as strong antioxidants, serving as radical-scavengers and protecting oil matrices from oxidative damage .

Synthesis of Heterocyclic Compounds

Propenone derivatives are used in the synthesis of various heterocyclic compounds, which have a wide range of applications in medicinal chemistry due to their biological activities .

Biological Activities

Chalcone, a type of propenone derivative, has been synthesized and evaluated for various biological activities, including anti-inflammatory, antifungal, and anticancer properties .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 3-Quinolin-6-yl-1-p-tolyl-propenone is the bacterial DNA gyrase . This enzyme is a type II topoisomerase present in bacteria and plays a crucial role in the replication, transcription, and recombination of bacterial cell DNA .

Mode of Action

The compound interacts with the bacterial DNA gyrase, inhibiting its function . This interaction disrupts the replication, transcription, and recombination processes of bacterial cell DNA, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA supercoiling process, which is essential for the transcription and replication of bacterial DNA . This disruption in the biochemical pathway leads to the cessation of bacterial growth and proliferation .

Result of Action

The result of the action of 3-Quinolin-6-yl-1-p-tolyl-propenone is the inhibition of bacterial growth . By targeting and inhibiting the function of DNA gyrase, the compound disrupts essential processes in bacterial cells, leading to their death .

Eigenschaften

IUPAC Name |

(E)-1-(4-methylphenyl)-3-quinolin-6-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO/c1-14-4-8-16(9-5-14)19(21)11-7-15-6-10-18-17(13-15)3-2-12-20-18/h2-13H,1H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHGMMSMWJSJSG-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901322123 | |

| Record name | (E)-1-(4-methylphenyl)-3-quinolin-6-ylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203059 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

130520-43-3 | |

| Record name | (E)-1-(4-methylphenyl)-3-quinolin-6-ylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-chloro-2-hydroxyanilino)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B409828.png)

![2-[(2-hydroxyanilino)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B409829.png)

![2-bromo-N'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B409833.png)

![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]furan-2-carbohydrazide](/img/structure/B409836.png)

![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide](/img/structure/B409838.png)

![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-{[4-(methyloxy)phenyl]oxy}acetohydrazide](/img/structure/B409839.png)

![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-iodobenzohydrazide](/img/structure/B409843.png)

![3-bromo-N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B409845.png)

![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B409847.png)

![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B409848.png)

![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-iodobenzohydrazide](/img/structure/B409851.png)